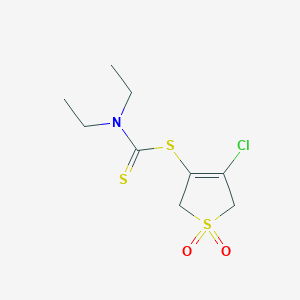

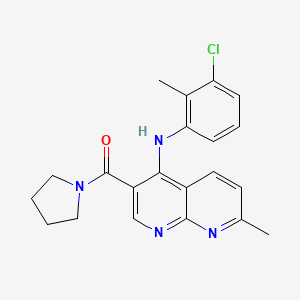

4-Chloro-1,1-dioxido-2,5-dihydrothiophen-3-yl diethylcarbamodithioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

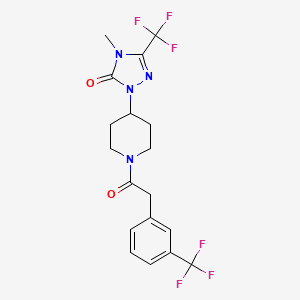

4-Chloro-1,1-dioxido-2,5-dihydrothiophen-3-yl diethylcarbamodithioate is a chemical compound that has been widely used in scientific research. It is also known as Chlorfenapyr and is a member of the pyrrole class of chemicals. Chlorfenapyr has been used in various fields of research, including agriculture, environmental science, and pharmacology.

Mechanism of Action

Chlorfenapyr is a pro-insecticide, which means that it is converted into an active form by the enzymes in the target insect's body. The active form of Chlorfenapyr inhibits the production of ATP, which is the energy currency of the cell. This leads to the depletion of energy reserves in the target insect, eventually causing its death. Chlorfenapyr has a slow-acting mode of action, which allows the target insect to spread the active ingredient to other members of its population, leading to a more significant impact on the pest population.

Biochemical and Physiological Effects

Chlorfenapyr has been shown to have low toxicity to mammals and birds. It is rapidly metabolized in the liver and excreted in the urine. However, it can cause skin irritation and eye irritation in humans. Chlorfenapyr has been shown to have a low potential for bioaccumulation in aquatic organisms.

Advantages and Limitations for Lab Experiments

Chlorfenapyr has several advantages for lab experiments, including its broad-spectrum activity, slow-acting mode of action, and low toxicity to mammals and birds. However, Chlorfenapyr can be expensive, and its slow-acting mode of action can make it challenging to evaluate its efficacy in short-term experiments.

Future Directions

Chlorfenapyr has several potential future directions in scientific research. It has been shown to have potential as an antihelminthic, and further research could explore its potential as a drug candidate for the treatment of parasitic diseases. Chlorfenapyr could also be used in combination with other insecticides to improve the efficacy of pest control measures. Finally, research could focus on developing more cost-effective synthesis methods for Chlorfenapyr to make it more accessible for scientific research.

Conclusion

Chlorfenapyr is a versatile chemical compound that has been widely used in scientific research. Its broad-spectrum activity, slow-acting mode of action, and low toxicity to mammals and birds make it an attractive option for pest control measures. Further research could explore its potential as a drug candidate for the treatment of parasitic diseases and its use in combination with other insecticides. Chlorfenapyr has several advantages for lab experiments, but its slow-acting mode of action can make it challenging to evaluate its efficacy in short-term experiments.

Synthesis Methods

The synthesis of Chlorfenapyr involves the reaction between 4-chloro-2,5-dihydrothiophene-3-carboxylic acid and diethylcarbamodithioic acid. The reaction takes place in the presence of a catalyst such as triethylamine and a dehydrating agent such as thionyl chloride. The resulting product is a yellowish-brown solid with a melting point of 100-102°C.

Scientific Research Applications

Chlorfenapyr has been extensively used in scientific research due to its broad-spectrum activity against a wide range of pests. It has been used as an insecticide, acaricide, and nematicide in agriculture. Chlorfenapyr has also been used in environmental science to control the population of mosquitoes and other pests that transmit diseases. In pharmacology, it has been used as an antihelminthic and as a potential drug candidate for the treatment of various diseases.

properties

IUPAC Name |

(4-chloro-1,1-dioxo-2,5-dihydrothiophen-3-yl) N,N-diethylcarbamodithioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClNO2S3/c1-3-11(4-2)9(14)15-8-6-16(12,13)5-7(8)10/h3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHVKTBDLJAUHAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=S)SC1=C(CS(=O)(=O)C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-1,1-dioxido-2,5-dihydrothiophen-3-yl diethylcarbamodithioate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 3-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)piperidine-1-carboxylate](/img/structure/B2379599.png)

![(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine](/img/structure/B2379600.png)

![2-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiazole-4-carboxamide](/img/structure/B2379607.png)

![3-benzyl-2-(isopropylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2379609.png)

![Ethyl 4-[[2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2379616.png)